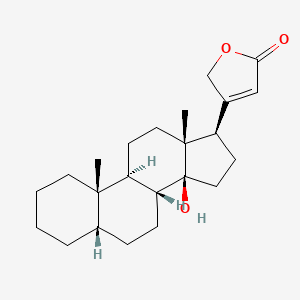

3-Deoxydigitoxigenin

Description

Contextualization within Cardiac Glycoside Research Paradigms

Cardiac glycosides have a long and storied history in medicine, primarily for the treatment of heart conditions. researchgate.netresearchgate.net Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes. researchgate.netmdpi.com This inhibition leads to an increase in intracellular calcium ions in heart muscle cells, resulting in stronger contractions. researchgate.net

Historical Trajectory and Initial Research Contributions on 3-Deoxydigitoxigenin

The initial synthesis and study of cardiac glycoside analogs were driven by the desire to understand the structure-activity relationships of these potent molecules. Early methods for modifying steroids, developed over many decades, laid the groundwork for the targeted synthesis of compounds like this compound. acs.orgbritannica.com The semi-synthesis of (+)-digitoxigenin from readily available steroids like androstenedione (B190577) provided a crucial starting point for creating various derivatives. thieme-connect.de

Current Research Frontiers and Unanswered Questions Pertaining to this compound

Current research on this compound and its analogs is heavily concentrated on their potential as anticancer agents. Scientists are actively synthesizing novel derivatives and evaluating their cytotoxicity against various cancer cell lines.

A notable area of investigation is the development of semisynthetic derivatives of this compound. For instance, two novel compounds, C10 {3β-[(N-(2-hydroxyethyl)aminoacetyl]amino-3-deoxydigitoxigenin} and C18 (3β-(aminoacetyl)amino-3-deoxydigitoxigenin), have been prepared from a this compound scaffold. These derivatives have demonstrated significant cytotoxic effects, particularly against H460 lung cancer cells, with one of the compounds inducing apoptosis. nih.gov

The exploration of structure-activity relationships remains a central theme. Researchers are systematically modifying different parts of the this compound molecule to understand how these changes affect its ability to inhibit the Na+/K+-ATPase and kill cancer cells. nih.govmdpi.com

Despite the progress, several key questions remain unanswered:

What is the precise binding mode of this compound to the Na+/K+-ATPase, and how does it differ from its parent compound, digitoxigenin (B1670572)?

Can the anticancer activity of this compound derivatives be further optimized to enhance their selectivity for cancer cells over healthy cells?

What are the detailed downstream signaling pathways affected by the inhibition of Na+/K+-ATPase by this compound in cancer cells?

Could this compound or its analogs be effective against drug-resistant cancers?

These unanswered questions are driving the next wave of research into this promising class of compounds.

Interactive Data Tables

Cytotoxicity of Selected Cardiac Glycoside Derivatives

| Compound | Cancer Cell Line | IC50 (nM) |

| Digitoxin (B75463) | K-562 (Leukemia) | 6.4 ± 0.4 |

| Digitoxin | MCF-7 (Breast) | 33.1 ± 3.2 |

| Digitoxin | TK-10 (Renal) | 3.0 ± 0.3 |

| Digoxin (B3395198) | K-562 (Leukemia) | 28.2 ± 2.9 |

| Hellebrigenin | MCF-7 (Breast) | ~10-30 |

| Hellebrigenin | MDA-MB-231 (Breast) | ~30-100 |

| Arenobufagin | MCF-7 (Breast) | >100 |

| Arenobufagin | MDA-MB-231 (Breast) | >100 |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from multiple studies. us.esnih.gov

Na+/K+-ATPase Inhibitory Activity

| Compound | Preparation | K'D (M) |

| Digitoxigenin | Sheep cardiac Purkinje fibres | ~1 x 10⁻⁶ |

| 22-acetoxy-digitoxigenin | Sheep cardiac Purkinje fibres | ~1 x 10⁻⁶ |

| 22-hydroxy-digitoxigenin | Sheep cardiac Purkinje fibres | ~1 x 10⁻⁶ |

| 22-benzoyloxy-digitoxigenin | Sheep cardiac Purkinje fibres | ~1 x 10⁻⁵ |

| 22-allyl-digitoxigenin | Sheep cardiac Purkinje fibres | ~4 x 10⁻⁵ |

K'D represents the concentration for half-maximal Na+/K+ pump inhibition. us.es

Structure

3D Structure

Properties

CAS No. |

22040-72-8 |

|---|---|

Molecular Formula |

C23H34O3 |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

3-[(5S,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H34O3/c1-21-10-4-3-5-16(21)6-7-19-18(21)8-11-22(2)17(9-12-23(19,22)25)15-13-20(24)26-14-15/h13,16-19,25H,3-12,14H2,1-2H3/t16-,17+,18-,19+,21-,22+,23-/m0/s1 |

InChI Key |

ITRLYOYEKVDKEE-MITUEXOSSA-N |

Isomeric SMILES |

C[C@]12CCCC[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C |

Canonical SMILES |

CC12CCCCC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C |

Origin of Product |

United States |

Ii. Synthetic and Semisynthetic Methodologies for 3 Deoxydigitoxigenin and Its Analogues

Strategies for Direct Synthesis and Structural Modification of the 3-Deoxydigitoxigenin Scaffold

The core of synthesizing these analogues lies in the initial modification of the digitoxigenin (B1670572) precursor, primarily through oxidation and subsequent functional group interconversions at the C-3 position.

The most direct route to 3-deoxy analogues begins with the parent glycoside, digitoxin (B75463), or its aglycone, digitoxigenin. A critical intermediate in many synthetic pathways is 3-oxo-digitoxigenin, which is readily prepared in a single step by the oxidation of digitoxigenin nih.gov. This ketone provides a versatile entry point for various C-3 modifications.

To achieve the target this compound, where the C-3 hydroxyl group is replaced by a hydrogen atom, a deoxygenation reaction is required. The Barton-McCombie deoxygenation is a well-established and effective method for this transformation organic-chemistry.orgwikipedia.org. The process involves two key steps:

Thiocarbonyl Derivative Formation : The 3β-hydroxyl group of digitoxigenin is first converted into a thiocarbonyl derivative, such as a xanthate or a thionoester wikipedia.orgchem-station.com. This is typically achieved by reacting the alcohol with sodium hydride, carbon disulfide, and then methyl iodide to form an O-alkyl S-methyl dithiocarbonate (xanthate).

Radical-Mediated Reduction : The resulting thiocarbonyl derivative is then treated with a radical initiator, like azobisisobutyronitrile (AIBN), and a hydrogen atom source, most commonly tributyltin hydride (Bu₃SnH) organic-chemistry.org. The tributyltin radical attacks the sulfur atom of the thiocarbonyl group, leading to the fragmentation of the C-O bond and the formation of a carbon-centered radical at the C-3 position. This radical then abstracts a hydrogen atom from the tributyltin hydride to yield the final this compound product wikipedia.org. The formation of a very stable tin-sulfur bond provides the thermodynamic driving force for the reaction organic-chemistry.org.

The introduction of an amino group at the C-3 position creates chiral analogues with significant potential. The stereochemistry of this new amine function (either α or β) is crucial.

Standard reductive amination of 3-oxo-digitoxigenin, for example using ammonia (B1221849) and a reducing agent like sodium cyanoborohydride, typically produces a mixture of the 3α- and 3β-amino epimers nih.govnih.gov. These epimeric mixtures can often be challenging to separate, sometimes requiring methods like high-pressure liquid chromatography (HPLC) for the isolation of the pure isomers nih.gov.

However, recent advancements have enabled highly stereoselective syntheses, particularly for the 3β-amino isomer. A developed method utilizes a chiral phosphoric acid (CPA)-controlled diastereoselective reductive amination nih.gov. This protocol employs an (S)-BINOL-based hydrogen phosphate (B84403) catalyst with a Hantzsch ester as a mild reducing agent to convert 3-oxo-digitoxigenin into various 3β-amino derivatives with excellent diastereoselectivity nih.govresearchgate.net. The reactions proceed in good yields and can achieve β:α diastereomeric ratios as high as 36:1 nih.gov. This method has been successfully applied to a range of aniline (B41778) derivatives, demonstrating its versatility nih.gov. While the β-diastereomer is the major product, the α-diastereomer is also formed in minor amounts and can be isolated nih.gov.

Table 1: Scope of β-Selective Reductive Amination of 3-oxo-digitoxigenin with Various Anilines

| Entry | Aniline Substituent | Yield (β-isomer) | Yield (α-isomer) | β:α Ratio |

| 1 | H | 80% | 8% | 10:1 |

| 2 | p-t-Bu | 75% | 7% | 11:1 |

| 3 | p-Me | 78% | 7% | 11:1 |

| 4 | p-F | 73% | 2% | 36:1 |

| 5 | o-F | 72% | 2% | 36:1 |

| 6 | m-F | 81% | 3% | 27:1 |

| Data sourced from a study on CPA-catalyzed reductive amination. nih.gov All reactions were performed with 3-oxo-digitoxigenin, (S)-CPA catalyst, a Hantzsch ester, and the corresponding aniline. |

The azide (B81097) functional group serves as a valuable synthetic handle, most notably as a precursor for amines (via reduction) or for use in cycloaddition reactions. The synthesis of 3-azido-3-deoxydigitoxigenin can be achieved from digitoxigenin through nucleophilic substitution.

A common strategy involves a double inversion protocol to retain the stereochemistry of the original hydroxyl group or a single inversion to obtain the opposite stereocenter nih.gov. For instance, to synthesize 3α-azido-3-deoxydigitoxigenin , the 3β-hydroxyl group of digitoxigenin is first converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with an azide source, like sodium azide (NaN₃), proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the C-3 center to yield the 3α-azido product.

Conversely, obtaining the 3β-azido-3-deoxydigitoxigenin requires starting with the 3α-hydroxy epimer of digitoxigenin or employing a reaction that proceeds with retention of configuration, such as a Mitsunobu reaction with an appropriate azide source. The introduction of the azide provides a key intermediate for further derivatization nih.gov.

Advanced Derivatization Techniques

With functional handles like azides and amines installed on the this compound scaffold, more advanced techniques can be used to create complex conjugates, such as novel glycosides.

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for conjugation dovepress.com. This reaction forms a stable 1,2,3-triazole ring, linking two different molecules dovepress.comnih.gov.

This strategy can be applied to synthesize novel this compound glycosides. The synthesis involves two key components:

Azido-steroid : 3-azido-3-deoxydigitoxigenin (either the α or β isomer) serves as the azide-functionalized scaffold.

Alkyne-sugar : A carbohydrate is chemically modified to introduce a terminal alkyne group (e.g., a propargyl group).

The CuAAC reaction between the azido-digitoxigenin derivative and the alkyne-functionalized sugar, typically catalyzed by a Cu(I) source, results in the formation of a triazole-linked neoglycoside nih.govresearchgate.net. This modular approach allows for the rapid assembly of a library of novel glycosides by varying the sugar component, providing a powerful tool for medicinal chemistry dovepress.com.

Further modifications can be explored on the 3-oxo-digitoxigenin intermediate. Carbonyl α-substitution reactions involve the replacement of a hydrogen atom on a carbon adjacent (alpha) to a carbonyl group []. In the case of 3-oxo-digitoxigenin, the alpha positions are C-2 and C-4.

These positions can be functionalized by first treating the ketone with a base to form an enolate intermediate. This enolate, which is nucleophilic, can then react with a suitable electrophile. For instance, an α-amination could potentially be achieved by reacting the enolate with an electrophilic amine source, such as an azodicarboxylate ester. This would introduce an amino group at either the C-2 or C-4 position of the steroid A-ring, leading to a new class of derivatives. The regioselectivity of the enolate formation and subsequent reaction would be a key factor in such a synthesis.

Integration of this compound Moieties into Research Probes and Conjugates

The development of this compound-based probes and conjugates is essential for studying its mechanism of action, cellular targets, and pharmacokinetic properties. This involves the covalent attachment of the this compound molecule to other chemical entities, such as fluorescent dyes, affinity tags, or biomolecules like peptides and antibodies.

The chemical conjugation of this compound to biomolecules requires the presence of reactive functional groups on both the steroid and the biomolecule. As this compound itself lacks readily reactive functional groups for direct conjugation, synthetic modifications are necessary to introduce suitable handles. These modifications often target positions on the steroid backbone that are not critical for its biological activity.

Commonly employed conjugation strategies that are applicable to steroid scaffolds include the formation of stable covalent bonds such as amide or ester linkages. nih.govcsic.es For instance, a carboxylic acid group can be introduced onto the this compound structure, which can then be activated to react with primary amines (e.g., lysine (B10760008) residues) on a target protein or peptide. nih.govnih.gov Alternatively, a primary amine can be introduced on the steroid, which can then be coupled with activated carboxylic acids on a biomolecule.

The use of bifunctional linkers is a versatile approach to connect this compound to biomolecules. symeres.com These linkers possess two reactive ends, one for attachment to the steroid and the other for coupling to the biomolecule. Linkers can be classified as cleavable or non-cleavable. csic.essymeres.comgoogle.com Cleavable linkers are designed to release the payload (this compound) under specific physiological conditions, such as changes in pH or the presence of certain enzymes. csic.essymeres.com Non-cleavable linkers create a stable, permanent connection between the steroid and the biomolecule. csic.essymeres.com

A well-established strategy for conjugating molecules to proteins involves the use of succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). nih.govcsic.es This heterobifunctional linker first reacts with an amine group on the modified steroid via its succinimidyl ester, and the maleimide (B117702) group then reacts with a thiol group (e.g., from a cysteine residue) on the target biomolecule. nih.govcsic.es

Table 1: Overview of Chemical Conjugation Strategies Applicable to this compound

| Conjugation Strategy | Functional Group on Steroid | Functional Group on Biomolecule | Linker Type | Bond Formed |

|---|---|---|---|---|

| Amide Bond Formation | Carboxylic Acid | Amine (e.g., Lysine) | Often direct or via a spacer | Amide |

| Amide Bond Formation | Amine | Carboxylic Acid (e.g., Asp/Glu) | Often direct or via a spacer | Amide |

| Maleimide Chemistry | Thiol | Thiol (after modification) | Maleimide-based linker (e.g., SMCC) | Thioether |

| Click Chemistry | Azide or Alkyne | Alkyne or Azide | Click-compatible linker | Triazole |

| Oxime Ligation | Aldehyde or Ketone | Aminooxy or Hydrazine | Direct | Oxime/Hydrazone |

The development of radiolabeled this compound analogues is of significant interest for non-invasive imaging techniques like Positron Emission Tomography (PET). nih.gov PET imaging allows for the visualization and quantification of the distribution of the radiolabeled compound in vivo, providing valuable information on its pharmacokinetics and target engagement. nih.gov The short-lived positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) is often the isotope of choice due to its favorable decay characteristics. nih.govnih.gov

Direct radiolabeling of this compound with ¹⁸F is challenging due to the lack of suitable functional groups for direct fluorination and the often harsh conditions required for nucleophilic fluorination, which could degrade the complex steroid structure. nih.gov A common strategy to overcome this is the use of a prosthetic group. nih.gov This involves the radiosynthesis of a small, ¹⁸F-labeled molecule (the prosthetic group) which is then conjugated to the this compound derivative under milder conditions. nih.gov For example, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a widely used prosthetic group that can be coupled to an amine-functionalized this compound derivative. acs.org

Another approach for radiolabeling is the use of radiometals, such as gallium-68 (B1239309) (⁶⁸Ga) or copper-64 (⁶⁴Cu), which are also suitable for PET imaging. austinpublishinggroup.commdpi.com This method involves the conjugation of a bifunctional chelator to the this compound molecule. nih.govmdpi.com The chelator, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), firmly binds the radiometal. nih.govmdpi.comnih.gov A derivative of this compound with a reactive handle, for instance, an amine or carboxylic acid, can be coupled to a DOTA derivative (e.g., DOTA-NHS ester) to form the precursor for radiolabeling. nih.govmedchemexpress.com This precursor can then be radiolabeled with the desired radiometal in a simple, often one-step, reaction. nih.gov

Table 2: Radiochemical Synthesis Strategies for this compound-based Imaging Agents

| Radioisotope | Labeling Strategy | Precursor Required | Key Reaction |

|---|---|---|---|

| Fluorine-18 (¹⁸F) | Prosthetic Group Labeling | Amine- or thiol-functionalized this compound | Conjugation of an ¹⁸F-labeled prosthetic group (e.g., [¹⁸F]SFB) |

| Fluorine-18 (¹⁸F) | Direct Labeling | Precursor with a good leaving group (e.g., tosylate) | Nucleophilic substitution with [¹⁸F]fluoride |

| Gallium-68 (⁶⁸Ga) | Chelator-based Labeling | This compound-DOTA conjugate | Chelation of ⁶⁸Ga³⁺ |

| Copper-64 (⁶⁴Cu) | Chelator-based Labeling | This compound-DOTA conjugate | Chelation of ⁶⁴Cu²⁺ |

| Lutetium-177 (¹⁷⁷Lu) | Chelator-based Labeling | This compound-DOTA conjugate | Chelation of ¹⁷⁷Lu³⁺ (for theranostics) mdpi.comnih.gov |

Iii. Molecular and Cellular Mechanisms of Action of 3 Deoxydigitoxigenin and Its Derivatives

Elucidation of Primary Molecular Targets

The primary molecular target for cardiac glycosides, including those related to 3-Deoxydigitoxigenin, is the ubiquitous enzyme Sodium-Potassium Adenosine Triphosphatase (Na+/K+-ATPase), also known as the sodium pump. This interaction initiates a cascade of downstream effects that profoundly alter cellular function.

Sodium-Potassium Adenosine Triphosphatase (Na+/K+-ATPase) Binding and Inhibition Dynamics

Cardiac glycosides, such as digoxin (B3395198), digitoxin (B75463), and ouabain (B1677812), are well-established inhibitors of the Na+/K+-ATPase mdpi.comnih.govempendium.compatsnap.commdpi.comnih.govnih.govresearchgate.netresearchgate.netmdpi.com. They bind to a specific site on the extracellular domain of the α-subunit of the Na+/K+-ATPase, a site that is highly conserved across a wide range of species nih.govphysiology.orgarvojournals.org. This binding event leads to a decrease or delay in the pump's ability to transport sodium and potassium ions across the cell membrane nih.gov. The affinity and kinetics of this interaction can be influenced by the presence of potassium ions, which can antagonize the binding of CGs to the enzyme researchgate.netnih.govpnas.org. For instance, digitoxigenin (B1670572) exhibits a binding affinity (Kd) of 26 nM to the Na+/K+-ATPase, which increases to 650 nM in the presence of 200 mM K+ pnas.org. Digitoxin, specifically, has been shown to inhibit Na+/K+-ATPase activity and expression at nanomolar concentrations nih.gov.

Consequences of Na+/K+-ATPase Modulation on Ion Homeostasis (e.g., Intracellular Calcium Levels)

The inhibition of the Na+/K+-ATPase by cardiac glycosides results in an increase in intracellular sodium concentration ([Na+]i) patsnap.comresearchgate.netcvpharmacology.com. This elevation of [Na+]i has a direct impact on cellular calcium ([Ca2+]i) homeostasis. The Na+/Ca2+ exchanger (NCX), which normally extrudes calcium from the cell in exchange for sodium influx, becomes less efficient as the [Na+]i gradient is reduced patsnap.comresearchgate.netcvpharmacology.comahajournals.org. This diminished extrusion capacity leads to an accumulation of intracellular calcium nih.govpatsnap.comresearchgate.netcvpharmacology.comahajournals.orgaacrjournals.orgresearchgate.netnih.gov. The Na+/Ca2+ exchanger plays an essential role in mediating the effects of cardiac glycosides on intracellular calcium levels ahajournals.org. This modulation of calcium signaling can trigger downstream events, including the activation of Ca2+-calmodulin kinase (CamK) mdpi.com.

Intracellular Signaling Cascade Perturbations

Beyond their direct impact on ion pumps, this compound and related cardiac glycosides trigger significant alterations in intracellular signaling pathways, influencing fundamental cellular processes such as programmed cell death and proliferation.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis via Caspase Activation)

Cardiac glycosides are known to induce apoptosis in various cell types, particularly cancer cells mdpi.commdpi.comnih.govaacrjournals.orgmdpi.comnih.gov. The elevated intracellular calcium and reactive oxygen species (ROS) resulting from Na+/K+-ATPase inhibition can activate both intrinsic and extrinsic apoptotic pathways mdpi.com. These events can disrupt mitochondrial function, modulate key apoptotic regulators such as Bcl-2 and p53, and ultimately lead to caspase activation mdpi.com. For example, digitoxin has been shown to induce mitochondrial apoptosis nih.govnih.gov. Furthermore, CGs can also induce immunogenic cell death (ICD), a process that enhances the immune system's ability to recognize and eliminate cancer cells nih.gov.

Regulation of Cellular Proliferation and Cell Cycle Progression (e.g., G0/G1 Phase Arrest)

Cardiac glycosides have demonstrated significant antiproliferative effects, capable of inhibiting cell division in various cancer cell lines mdpi.commdpi.comnih.govresearchgate.netacs.org. They can induce cell cycle arrest at different phases, including G2/M arrest mdpi.comnih.govoup.com and G1/S arrest nih.gov. Bufalin, for instance, has been shown to arrest cells at the G2/M phase by downregulating the expression of polo-like kinase 1 (Plk1) oup.com. Digitoxin and its analog D6-MA similarly induce G2/M arrest by reducing the expression of key mitotic regulators such as cyclin B1, cdc2, and survivin mdpi.com. Other CGs, like reevesioside A, have been reported to stall cell cycle progression at the G1 phase by decreasing cyclin D and CDC25A levels nih.gov. Digitoxin's mechanism for inducing G2/M arrest has also been linked to the ATR-CHK2-CDC25C signaling pathway nih.gov.

Interference with Viral Polymerase Complex Formation and Activity

Cardiac glycosides exhibit broad-spectrum antiviral activity against a variety of viruses mdpi.com. Specific derivatives of digitoxigenin, such as C10 and C11, have demonstrated anti-influenza A virus (IAV) activity mdpi.comnih.govdoaj.org. Their antiviral mechanism involves interfering with the assembly of the viral polymerase complex, which impairs polymerase activity and subsequently reduces viral replication mdpi.comnih.gov. CGs can also inhibit viral replication by reducing intracellular potassium levels, thereby hindering viral protein synthesis independently of other Na+/K+-ATPase-related mechanisms physiology.orgmdpi.com. This interference extends to various viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), influenza virus, and coronaviruses, affecting viral entry, replication, and mRNA processing mdpi.commdpi.com. For example, digitoxin has been shown to completely inhibit human cytomegalovirus (HCMV) replication at nanomolar concentrations acs.org.

Modulation of Viral Protein Expression Profiles (e.g., HSV-1/2 immediate early, early, and late gene products)

Studies investigating the antiviral properties of 3-deoxy derivatives of digitoxigenin, such as compounds C10 (3β-[(N-(2-hydroxyethyl)aminoacetyl]amino-3-deoxydigitoxigenin) and C11 (3β-(hydroxyacetyl)amino-3-deoxydigitoxigenin), have demonstrated significant interference with the replication cycle of Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2) nih.govresearchgate.net. These compounds have been shown to modulate the expression of key viral proteins by intervening in the intermediate and final stages of viral replication, rather than affecting the initial early stages nih.govresearchgate.net.

Specifically, these derivatives have been observed to completely abolish the expression of the UL42 protein, which is classified as an early (β) gene product involved in viral DNA synthesis, and the gD protein, a late (γ) gene product essential for the structural components of the virion nih.govresearchgate.netplos.org. Furthermore, the expression of ICP27, a critical immediate early (α) gene product that functions as a major viral transcription factor, was partially reduced by these compounds nih.govresearchgate.net. This targeted disruption of viral protein synthesis at different temporal stages of infection underscores a specific mechanism by which these 3-deoxy digitoxigenin derivatives exert their antiviral effects against HSV nih.govresearchgate.net.

Table 1: Modulation of HSV Protein Expression by C10 and C11

| Protein | Gene Class | Effect of C10/C11 | Reference |

| ICP27 | Immediate Early (α) | Partially Reduced | nih.govresearchgate.net |

| UL42 | Early (β) | Completely Abolished | nih.govresearchgate.net |

| gD | Late (γ) | Completely Abolished | nih.govresearchgate.net |

Comprehensive Molecular Pharmacology Analyses (In Vitro Systems)

In in vitro experimental systems, 3-deoxy digitoxigenin derivatives like C10 and C11 have exhibited potent antiviral activity against HSV, inhibiting viral replication at nanomolar concentrations nih.govresearchgate.net. Comparative analyses have indicated that compound C10 generally demonstrates greater activity than C11 nih.govresearchgate.net. These derivatives have achieved selectivity index values exceeding 1,000, positioning them as compounds with a favorable therapeutic profile comparable to established antiviral agents like acyclovir (B1169) nih.govresearchgate.net.

Iv. Biological Activities of 3 Deoxydigitoxigenin Analogues in Preclinical Models

Antineoplastic Efficacy in Cellular Systems

Analogues derived from digitoxigenin (B1670572) have demonstrated significant antineoplastic effects across various cancer cell lines and experimental models.

Several studies have evaluated the cytotoxic potential of digitoxigenin analogues against a range of human cancer cell lines.

Lung Cancer: Semisynthetic derivatives C10 ({3β-[(N-(2-hydroxyethyl)aminoacetyl]amino-3-deoxydigitoxigenin}) and C18 (3β-(aminoacetyl)amino-3-deoxydigitoxigenin) have shown high cytotoxicity against H460 lung cancer cells researchgate.netcolab.wsnih.govingentaconnect.comfau.de. Acovenoside A, another CG, demonstrated potent cytotoxicity against A549 non-small-cell lung cancer cells with an IC50 value of 68 ± 3 nM after 48 hours of exposure researchgate.net. Other cardiac glycosides have exhibited strong inhibitory effects across various cancer cell lines, including A549, MCC-803, and T24, with IC50 values ranging from 0.075 μM to 0.752 μM researchgate.net.

Ovarian Cancer: Cardiac glycosides have been shown to decrease proliferation and increase cytotoxicity in the SKOV-3 ovarian cancer cell line researchgate.netresearchgate.net. Treatment with digoxin (B3395198) and digitoxin (B75463) for 10 days resulted in a reduction in the colony-forming ability of these cells researchgate.netresearchgate.net.

Prostate Cancer: The semisynthetic cardenolide derivative AMANTADIG exhibited cytotoxic effects in both androgen-insensitive prostate carcinoma cell lines, DU145 and PC-3 colab.ws. Additionally, various CGs have demonstrated strong inhibitory activity against PC3 cells, with IC50 values falling within the range of 0.075 μM to 0.752 μM researchgate.net.

Colorectal Adenocarcinoma: Cardiac glycosides have displayed potent inhibitory effects against colorectal adenocarcinoma cell lines such as MCC-803 and HCT-8, with reported IC50 values between 0.075 μM and 0.752 μM researchgate.netnih.gov.

Table 1: Cytotoxic Activity of Digitoxigenin Analogues Against Cancer Cell Lines

| Cancer Type | Cell Line | Compound | IC50 Value (approx.) | Reference(s) |

| Lung Cancer | H460 | C10 | High cytotoxicity | researchgate.netcolab.wsnih.govingentaconnect.comfau.de |

| Lung Cancer | H460 | C18 | High cytotoxicity | researchgate.netcolab.wsnih.govingentaconnect.comfau.de |

| Lung Cancer | A549 | Acovenoside A | 68 ± 3 nM (48h) | researchgate.net |

| Lung Cancer | A549, MCC-803, T24, SKOV-3, HepG2, Wi-38 | Various CGs | 0.075–0.752 μM | researchgate.net |

| Ovarian Cancer | SKOV-3 | Digoxin, Digitoxin | Reduced colony-forming ability | researchgate.netresearchgate.net |

| Prostate Cancer | DU145, PC-3 | AMANTADIG | Cytotoxic effects | colab.ws |

| Prostate Cancer | PC3 | Various CGs | 0.075–0.752 μM | researchgate.net |

| Colorectal Adenocarcinoma | MCC-803, HCT-8 | Various CGs | 0.075–0.752 μM | researchgate.netnih.gov |

Beyond direct cytotoxicity, digitoxigenin analogues have demonstrated an ability to inhibit cancer cell proliferation and reduce their capacity for colony formation. Compounds C10 and C18 were observed to reduce the proliferative potential of H460 lung cancer cells over extended treatment periods researchgate.netcolab.wsnih.govingentaconnect.comfau.de. In ovarian cancer models, digoxin and digitoxin treatment led to a decrease in the colony-forming ability of SKOV-3 cells researchgate.netresearchgate.net. Furthermore, CGs generally decreased cell proliferation and enhanced cytotoxicity in SKOV-3 cells when administered at concentrations exceeding their IC50 values researchgate.netresearchgate.net.

Three-dimensional (3D) spheroid models offer a more physiologically relevant platform for evaluating anticancer agents compared to traditional 2D cultures. Analogues C10 and C18 have demonstrated efficacy in H460 cell spheroids, inducing a significant reduction in both the area and viability of these structures researchgate.netcolab.wsingentaconnect.comfau.de. Additionally, pancratistatin (B116903) (PST) analogues have shown effectiveness against HCT 116 colorectal cancer and BxPC-3 pancreatic cancer spheroids researchgate.net.

Antiviral Spectrum and Potency

Digitoxigenin analogues have also emerged as promising candidates for antiviral therapies, particularly against herpes simplex viruses and influenza A virus.

Semisynthetic cardenolides C10 and C11 have exhibited significant antiviral activity against both Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). These compounds demonstrated potential anti-HSV-1 and anti-HSV-2 activity with selectivity index (SI) values exceeding 1,000, comparable to the established antiviral drug acyclovir (B1169) nih.govresearchgate.netnih.govresearchgate.net. Specifically, C10 and C11 inhibited HSV replication at nanomolar concentrations nih.gov. C10 was found to be more potent than C11 and shows promise as an antiviral agent, including against acyclovir-resistant HSV-1 strains researchgate.netnih.gov. Mechanistically, C10 and C11 interfere with the intermediate and final stages of HSV replication, notably by abolishing the expression of viral proteins UL42 and gD, and partially reducing ICP27 expression researchgate.netnih.gov. They also inhibit viral release nih.gov. Digitoxin has also been identified as an inhibitor of HSV-1 replication, with an EC50 of 0.05 μM and an SI of 213, and importantly, it remains effective against acyclovir-resistant HSV strains dovepress.comnih.gov. Other related cardiac glycosides, such as digoxin, ouabain (B1677812) octahydrate, and G-strophanthin, have also shown anti-HSV activity nih.gov.

V. Structure Activity Relationship Sar Investigations of 3 Deoxydigitoxigenin Derivatives

Influence of Steroidal Backbone Modifications on Biological Activities

The fundamental steroidal backbone of cardenolides, comprising four fused rings (A, B, C, and D), is integral to their biological activity. While specific studies detailing extensive modifications to the steroid backbone of 3-deoxydigitoxigenin derivatives are not extensively covered in the provided literature, general cardenolide SAR principles highlight the importance of this core structure. Modifications within the steroid nucleus, such as alterations in saturation levels or the position of hydroxyl groups on rings A, B, C, or D, can significantly impact the molecule's conformation and its affinity for the Na+/K+-ATPase. For instance, the presence of a Δ⁴ double bond in the B ring is a common feature in biologically active cardenolides. Furthermore, QSAR studies have indicated that the C and D rings of the steroidal nucleus are critical determinants of antiproliferative activity researchgate.netresearchgate.net. These findings underscore that while the C-3 and C-17 positions are key modification sites, the integrity and specific stereochemistry of the steroid scaffold itself are foundational for potent biological effects.

Impact of Substituents at Key Positions (e.g., C-3, lactone ring) on Target Engagement and Efficacy

The C-3 position and the lactone ring at C-17 are pivotal sites for structural modifications that profoundly influence the biological activities of cardenolides.

C-3 Position: Digitoxigenin (B1670572) features a hydroxyl group at C-3, to which sugar moieties are typically attached. In contrast, this compound derivatives lack this hydroxyl group or have it modified. Research has shown that substituents at the C-3 position play a critical role in target engagement and efficacy. For example, semisynthetic derivatives like C10 (3β-((N-(2-hydroxyethyl)aminoacetyl)amino-3-deoxydigitoxigenin) and C11 (3β-(hydroxyacetyl)amino-3-deoxydigitoxigenin) demonstrate potent antiviral activity against influenza A virus by inhibiting Na+/K+-ATPase researchgate.netnih.govmdpi.com. These modifications at C-3, involving amine substitutions on a 3-deoxy backbone, appear to retain or enhance the ability to inhibit the Na+/K+-ATPase, a key mechanism for their antiviral effects nih.govmdpi.com. QSAR studies also suggest that for certain antiproliferative activities, non-carbohydrate substituents at C-3 are more favorable, and the capacity for hydrogen bond acceptance at this position is important researchgate.netresearchgate.net.

Lactone Ring: The lactone ring, typically an α,β-unsaturated five-membered ring attached at C-17β, is essential for the characteristic cardiotonic, cytotoxic, and antiviral properties of cardenolides. Alterations to the lactone ring's structure, such as changes in its size, unsaturation, or attachment point, can significantly diminish or abolish the molecule's interaction energy with its target receptor, leading to inactive derivatives mdpi.com. The precise conformation of the lactone ring is also critical for stereospecific binding to the Na+/K+-ATPase mdpi.com.

Data Table for Section 5.2: Impact of C-3 and Lactone Ring Substitutions

| Compound Name / Description | Modification at C-3 | Target/Cell Line | Na+/K+-ATPase Inhibition | Cytotoxicity (IC50) | Antiviral Activity (EC50) | Citation(s) |

| Digitoxigenin (DIG) | 3β-hydroxyl | A549 cells | Inhibitory | 0.12 µM (A549) | N/A | acs.org |

| C10 (3β-((N-(2-hydroxyethyl)aminoacetyl)amino-3-deoxydigitoxigenin) | 3β-aminoacetylamino derivative (on 3-deoxy backbone) | Influenza A virus (IAV) | Inhibitory | N/A | Affects replication | researchgate.netnih.govmdpi.com |

| C11 (3β-(hydroxyacetyl)amino-3-deoxydigitoxigenin) | 3β-hydroxyacetylamino derivative (on 3-deoxy backbone) | Influenza A virus (IAV) | Inhibitory | N/A | Affects replication | researchgate.netnih.govmdpi.com |

| 99mTc-DTPA-DIG | DTPA-DIG conjugate | Na+/K+-ATPase (porcine cortex); A549 cells | Inhibitory (0.1 µM) | 0.12 µM (A549) | N/A | acs.org |

| Digitoxigenin-3-O-β-D-rhamnoside | 3-O-rhamnoside | Na+/K+-ATPase | Increased affinity (5-15x) | N/A | N/A | mdpi.com |

| Digitoxigenin-3-O-β-D-amicetoside | 3-O-amicetoside | Na+/K+-ATPase | No significant effect | N/A | N/A | mdpi.com |

| Dioxane double linked cardenolide glycosides (e.g., compounds 17-21) | Various glycosidic linkages, specific backbone modifications may be present | DU145 prostate cancer cells | Potent inhibition | Potent cytotoxic | N/A | science.gov |

| Cardenolide lactates (e.g., compounds 1-5) | Various glycosidic linkages, specific backbone modifications may be present | DU145 prostate cancer cells | Less potent inhibition | Less potent cytotoxic | N/A | science.gov |

Note: N/A indicates data not available or not applicable for the specific compound/activity in the cited source.

Quantitative Analysis of Structure-Activity Relationships (QSAR) for Related Cardenolides

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in deciphering the molecular determinants of cardenolide activity. For cardenolides, including those structurally related to digitoxigenin, QSAR models have identified key physicochemical properties that correlate with their biological effects, such as antiproliferative and cytotoxic activities.

QSAR analyses on cardenolides, particularly those with dioxane double-linked structures, have revealed that lipoaffinity and the presence of hydrogen bond acceptor atoms are significantly associated with enhanced antiproliferative activity against cell lines like A549 researchgate.netresearchgate.net. Conversely, the introduction of highly electronegative atoms in specific positions can reduce this activity researchgate.net. These findings suggest that lipophilicity and the ability to participate in hydrogen bonding are crucial features for cardenolide efficacy. Furthermore, QSAR investigations have highlighted the importance of substituents at the C-3 position, indicating that non-carbohydrate modifications may be more advantageous for certain activities, and that the C and D rings of the steroidal nucleus are also critical for determining biological potency researchgate.netresearchgate.net. These insights from QSAR modeling are invaluable for guiding the design of novel cardenolide analogs with improved therapeutic profiles.

Stereochemical Determinants of Biological Potency and Selectivity

Stereochemistry plays a pivotal role in dictating the biological potency and selectivity of cardenolides, including derivatives of this compound. The precise three-dimensional arrangement of atoms within the steroidal backbone and the lactone ring is fundamental to how these molecules interact with their primary target, the Na+/K+-ATPase.

Correlation between Na+/K+-ATPase Inhibition and Observed Cellular Outcomes (e.g., Antiviral, Cytotoxic Effects)

A strong correlation exists between the degree of Na+/K+-ATPase inhibition by cardenolides and their observed cellular outcomes, such as cytotoxic and antiviral effects. As the primary target of these compounds, the Na+/K+-ATPase enzyme's inhibition disrupts cellular ion homeostasis, triggering a cascade of downstream effects that manifest as altered cellular functions.

Cytotoxicity: Numerous studies demonstrate that cardenolides exhibiting potent Na+/K+-ATPase inhibitory activity also display significant cytotoxic effects against various cancer cell lines. For instance, digitoxigenin (DIG) and its derivatives, including C10 and C11, which effectively inhibit Na+/K+-ATPase, have shown considerable cytotoxic potential researchgate.netmdpi.comacs.org. Similarly, dioxane double-linked cardenolide glycosides, known for their strong Na+/K+-ATPase inhibition, exhibited more potent cytotoxic effects compared to cardenolide lactates science.gov. Research on calotropin (B1668234) and C3OG also indicates a direct link between their Na+/K+-ATPase inhibitory capacity (IC50 values) and their cytotoxic effects peerj.com. Generally, compounds with lower IC50 values for Na+/K+-ATPase inhibition also demonstrate lower IC50 values, indicating higher potency, for cytotoxicity.

Antiviral Effects: The inhibition of Na+/K+-ATPase by cardenolides is also closely linked to their antiviral activities. Semisynthetic derivatives such as C10 and C11, which are derived from digitoxigenin and modified at the C-3 position of a 3-deoxy backbone, inhibit Na+/K+-ATPase. This inhibition, in turn, interferes with critical viral replication processes, including viral protein synthesis and the assembly of viral polymerase complexes researchgate.netnih.govmdpi.com. Such interference leads to a reduction in viral propagation by disrupting the host cell's machinery, which relies on the proper functioning of the Na+/K+-ATPase.

Vi. Advanced Research Methodologies and Biomedical Applications

In Vitro Cell-Based and Biochemical Assays for Biological Evaluation

In vitro assays are fundamental for dissecting the cellular and molecular mechanisms underlying the biological effects of chemical compounds. For 3-Deoxydigitoxigenin and its analogues, a range of assays have been utilized to assess their impact on cell health, death pathways, enzymatic functions, and viral replication.

Cell viability and proliferation assays are crucial for determining the cytotoxic potential and growth-inhibitory effects of compounds. The MTT assay, a colorimetric method, measures the metabolic activity of viable cells by quantifying the reduction of MTT tetrazolium salt to formazan (B1609692) crystals abcam.cncreative-diagnostics.comaltervista.orgbanglajol.infomoleculardevices.comcellbiolabs.comsigmaaldrich.com. Similarly, other tetrazolium salt-based assays like WST-1 and XTT, or assays measuring lactate (B86563) dehydrogenase (LDH) release, are employed to assess cell membrane integrity and metabolic function banglajol.infocellbiolabs.comsigmaaldrich.com.

Studies involving semisynthetic derivatives of digitoxigenin (B1670572), such as C10 and C18, have demonstrated significant cytotoxic effects on cancer cell lines. Specifically, C10 exhibited potent cytotoxicity against H460 lung cancer cells, inducing cell death at lower concentrations and shorter treatment durations compared to C18 nih.govfau.de. Both compounds were found to reduce the proliferative potential of H460 cells over longer treatment periods nih.govfau.de. Furthermore, derivatives like C10 and C11, when evaluated for their antiviral activity, were found not to reduce cell viability at concentrations five times higher than those used in preliminary screenings, suggesting a specific mechanism of action rather than general cytotoxicity mdpi.com.

Table 1: Cytotoxicity and Proliferative Effects of Digitoxigenin Derivatives on H460 Lung Cancer Cells

| Compound | Cell Line | Primary Effect Observed | Comparative Potency (vs. C18) | Reference |

| C10 {3β-[(N-(2-hydroxyethyl)aminoacetyl]amino-3-deoxydigitoxigenin} | H460 | High cytotoxicity; Induced cell death; Reduced proliferative potential | More potent | nih.govfau.de |

| C18 {3β-(aminoacetyl)amino-3-deoxydigitoxigenin} | H460 | High cytotoxicity; Reduced proliferative potential | Less potent | nih.govfau.de |

Apoptosis, or programmed cell death, is a critical cellular process that can be induced by various therapeutic agents. Assays for detecting apoptosis often focus on biochemical markers such as the activation of caspases, particularly Caspase-3 and Caspase-7, which are key executioner proteases in the apoptotic cascade merckmillipore.cominnoprot.compromega.comcellsignal.commedchemexpress.comelabscience.com. These assays typically measure the cleavage of specific fluorogenic or chromogenic substrates by activated caspases, leading to a detectable signal merckmillipore.compromega.comcellsignal.comelabscience.com. Morphological changes, such as nuclear condensation and fragmentation, are also hallmarks of apoptosis and can be visualized using nuclear staining techniques nih.govfau.demedchemexpress.com.

Research on C10, a derivative of this compound, revealed an increase in small and irregular nuclei in H460 cells, indicative of apoptosis nih.govfau.de. This observation was further corroborated by a Caspase-3/7 activity assay, confirming that C10 indeed triggers apoptosis nih.govfau.de.

The Na+/K+-ATPase (sodium-potassium pump) is a vital transmembrane protein involved in maintaining electrochemical gradients across cell membranes. Its inhibition can have significant physiological consequences. Assays for Na+/K+-ATPase activity typically measure the rate of ATP hydrolysis, often by quantifying the inorganic phosphate (B84403) released or by monitoring the consumption of ATP abbexa.commybiosource.comelabscience.comnih.gov.

Evidence suggests that certain cardiac glycosides, including derivatives related to digitoxigenin, can interact with and inhibit the Na+/K+-ATPase. Specifically, 3β-Amino-3-Deoxydigitoxigenin Hemisuccinamide Succinimidyl Ester has been shown to inhibit Na+/K+ ATPase by binding to the cardiac steroid receptor site bocsci.com. Moreover, computational docking studies indicated high-affinity binding of AMANTADIG, a semisynthetic cardenolide derivative, to the Na+/K+-ATPase α subunit, which was subsequently confirmed through experimental Na+/K+-ATPase inhibition assays colab.ws. Digitoxigenin (DGX) itself has also been reported to inhibit Na,K-ATPase activity in cells colab.ws.

Table 2: Enzymatic Activity Modulation by Digitoxigenin Derivatives

| Compound | Target Enzyme | Observed Effect | Assay Method / Confirmation | Reference |

| 3β-Amino-3-Deoxydigitoxigenin Hemisuccinamide Succinimidyl Ester | Na+/K+-ATPase | Inhibition | Binding to cardiac steroid receptor site | bocsci.com |

| AMANTADIG | Na+/K+-ATPase α subunit | High-affinity binding, Inhibition | Computational docking, Experimental assay | colab.ws |

| Digitoxigenin (DGX) | Na,K-ATPase | Inhibition | In vitro assay | colab.ws |

Investigating the impact of compounds on viral replication is crucial for developing antiviral therapies. This involves analyzing various stages of the viral life cycle, including viral protein expression, genome replication, and virion assembly libretexts.orgthermofisher.com. Techniques such as Western blotting or RT-qPCR can be used to quantify viral protein expression, while mini-genome assays can assess viral RNA replication.

Semisynthetic derivatives of digitoxigenin, specifically C10 and C11, have demonstrated significant anti-influenza A virus activity mdpi.comnih.gov. Their mechanism of action involves affecting the expression of viral proteins at both early and late stages of the replication cycle. These compounds also alter the transcription and synthesis of new viral proteins, ultimately inhibiting the formation of new virions mdpi.comnih.gov. This antiviral effect is attributed to interference with the assembly of the viral polymerase complex, leading to impaired polymerase activity and reduced viral replication mdpi.comnih.gov.

Vii. Biotransformation and Natural Origin Studies Relevant to 3 Deoxydigitoxigenin Context

Microbial Biotransformation of Precursors (e.g., Digitoxigenin (B1670572) by Fungi)

The biotransformation of cardenolides using microorganisms, particularly fungi, is a significant area of research for creating novel derivatives. nih.gov Fungi offer an advantage over plant cell cultures due to their faster growth rates, making them more suitable for large-scale applications. scielo.br The biotransformation of digitoxigenin, a direct precursor for many semisynthetic cardenolides, has been successfully demonstrated using various fungal species. These processes typically involve hydroxylation and oxidation reactions, modifying the steroid nucleus at specific positions.

For instance, the fungus Fusarium ciliatum has been shown to transform digitoxigenin into several other compounds. scielo.brresearchgate.net The process, carried out over five days, yields products such as digoxigenin, digoxigenone, and digitoxigenone. scielo.br Kinetic studies of this transformation suggest that digitoxigenone is the initial derivative formed, followed by the more polar hydroxylated products, indicating the involvement of different enzymes for 12β-hydroxylation and C-3 oxidation. scielo.br

Similarly, Cochliobolus lunatus is capable of metabolizing digitoxigenin. scielo.br A four-day biotransformation process with this fungus results in the isolation of four distinct products: 1β-hydroxydigitoxigenin, 7β-hydroxydigitoxigenin, 8β-hydroxydigitoxigenin, and digitoxigenone. scielo.br The production of 8β-hydroxydigitoxigenin is particularly noteworthy as it was the first time this compound had been produced via a biotransformation reaction. scielo.br

These microbial transformations highlight a powerful method for generating structural diversity from a common cardenolide precursor, which can then be used to synthesize compounds like 3-Deoxydigitoxigenin.

Interactive Table: Microbial Biotransformation of Digitoxigenin

| Microorganism | Precursor | Biotransformed Products | Key Findings |

| Fusarium ciliatum | Digitoxigenin | Digoxigenin, Digoxigenone, Digitoxigenone | Capable of 12β-hydroxylation and C-3 oxidation. scielo.brresearchgate.net |

| Cochliobolus lunatus | Digitoxigenin | 1β-hydroxydigitoxigenin, 7β-hydroxydigitoxigenin, 8β-hydroxydigitoxigenin, Digitoxigenone | First report of 8β-hydroxylation of digitoxigenin by biotransformation. scielo.br |

Investigation of Biosynthetic Pathways for Related Cardenolides

The natural synthesis of cardenolides in plants is a long and complex pathway that has been the subject of extensive research. mpg.de These pathways provide the fundamental blueprint for how the characteristic steroid core of compounds like this compound is assembled. Cardenolides are believed to be synthesized from pregnane-type precursors, which themselves derive from the mevalonic acid pathway via triterpenoid (B12794562) and phytosterol intermediates. nih.gov

Key steps and enzymes in the proposed biosynthetic pathway include:

Precursor Formation : The pathway begins with the formation of pregnenolone (B344588). numberanalytics.com Research has identified enzymes from the cytochrome P450 family, specifically the CYP87A subfamily, as crucial catalysts in converting cholesterol and phytosterols (B1254722) into pregnenolone in plants like Digitalis purpurea (foxglove) and Calotropis procera. mpg.dempg.de

Steroid Core Modification : Pregnenolone is then converted into progesterone (B1679170). numberanalytics.com Subsequent modifications, including hydroxylations and reductions, are catalyzed by enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and progesterone 5β-reductase (P5βR), which are well-established in the formation of the pregnane (B1235032) pathway intermediates. nih.govoup.com

Lactone Ring Formation and Glycosylation : The final stages involve the formation of the characteristic five-membered lactone ring at the C-17 position of the steroid nucleus and the subsequent attachment of sugar moieties (glycosylation) by glycosyltransferases to form the final cardenolide glycoside. numberanalytics.comthieme-connect.com

Wound stress and the application of signaling molecules like methyl jasmonate have been shown to increase the accumulation of cardenolides, which correlates with the upregulation of transcripts for key biosynthetic enzymes like P5βR. nih.govoup.com This indicates that cardenolide production is a dynamic process responsive to environmental stimuli. oup.com Understanding these pathways is critical for potentially manipulating the production of specific cardenolides in plants or for engineering their synthesis in microbial systems. mpg.de

Natural Sources of Cardenolides Providing Scaffolds for this compound Derivatization

Cardenolides are widely distributed in the plant kingdom, with certain families being particularly rich sources. These naturally occurring cardenolides serve as essential starting materials, or scaffolds, for the chemical synthesis and derivatization of novel compounds, including this compound. At least 16 different plant families are known to produce these compounds. cornell.edu

The primary plant families known for cardenolide production are Apocynaceae, Asclepiadaceae (now often included within Apocynaceae), and Scrophulariaceae (now largely reclassified, with Digitalis placed in Plantaginaceae). Well-studied genera within these families have become the main sources for the isolation of cardiac glycosides. cornell.edu

Digitalis (Foxglove) : Species like Digitalis purpurea and Digitalis lanata are the most famous sources of cardiac glycosides, including digitoxin (B75463), which can be hydrolyzed to yield digitoxigenin. thieme-connect.com

Asclepias (Milkweed) : This genus is known for producing a diverse array of cardenolides, which play a role in the plant's defense against herbivores. cornell.edunih.gov

Calotropis (Milkweed) : Species such as Calotropis procera produce large quantities of cardenolides and have been used in studies to elucidate the biosynthetic pathway. mpg.dempg.de

Strophanthus : This genus is another well-known source of potent cardiac glycosides.

Erysimum (Wallflower) : A member of the Brassicaceae family, this genus is also a known producer of cardenolides. cornell.edu

Beyond the plant kingdom, cardenolides are also found in some animal species, which typically acquire them through their diet as a defense mechanism. For example, the monarch butterfly sequesters cardenolides from the milkweed plants it consumes, and certain toads in the Bufo genus produce similar compounds. The abundance and structural variety of cardenolides in these natural sources provide a rich chemical library for medicinal chemists to explore and modify.

Interactive Table: Major Natural Sources of Cardenolides

| Plant Family | Representative Genera | Notable Species |

| Plantaginaceae | Digitalis | D. purpurea, D. lanata thieme-connect.com |

| Apocynaceae | Asclepias, Calotropis, Strophanthus, Nerium | A. curassavica, C. procera mpg.denih.gov |

| Brassicaceae | Erysimum | E. cheiranthoides cornell.edu |

| Asparagaceae | Convallaria | C. majalis (Lily of the Valley) |

Q & A

Q. What ethical guidelines apply to in vivo studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.